molecular formula C3H7N5 B1604896 1-Methyl-1H-1,2,4-triazole-3,5-diamine CAS No. 25688-67-9

1-Methyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1604896
CAS No.: 25688-67-9
M. Wt: 113.12 g/mol
InChI Key: REFNCKLJAUXDRN-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C3H7N5 and its molecular weight is 113.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • A series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues were synthesized and demonstrated potent and selective cyclin-dependent kinase (CDK) inhibitory activities. These compounds inhibited cellular proliferation in various human tumor cells, with one compound showing efficacy in a human melanoma model (Lin et al., 2005).

Synthesis and Chemical Properties

  • A novel one-pot synthesis method for 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines was developed, providing a more efficient way to produce these compounds (Liu & Iwanowicz, 2003).
  • An improved process for producing 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a promising melt-cast explosive to replace TNT, was described. This process is safer and more scalable, starting from dicyandiamide and methylhydrazine (Luo et al., 2017).

Energetic Material Applications

  • Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity were synthesized. These nitrogen-rich materials showed high thermostability and low sensitivity to impact, friction, and electrostatic discharge, indicating potential use in solid propellants and gas generators for fire-extinguishing systems (Shlomovich et al., 2017).

Corrosion Inhibition

  • The efficiency of certain 1,2,4-triazole derivatives as inhibitors of copper corrosion in acid media was investigated using density functional theory. A good correlation between theoretical data and experimental results was found, indicating their potential as corrosion inhibitors (Zarrouk et al., 2013).

Safety and Hazards

Guanazole is considered toxic and should be handled with care .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,4-triazole-3,5-diamine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit DNA synthesis, making it a potential antitumor agent . The compound interacts with enzymes involved in nucleotide synthesis, thereby affecting the replication process. Additionally, it acts as a corrosion inhibitor for copper, indicating its potential use in industrial applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been reported to cause leukopenia (reduced white blood cell count) and thrombocytopenia (reduced blood platelet count) when administered intravenously . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to alterations in cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with nucleotide synthesis enzymes, thereby inhibiting DNA replication . This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including leukopenia and thrombocytopenia . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis. The compound interacts with enzymes and cofactors that play a role in the synthesis and regulation of nucleotides . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s distribution can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-methyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNCKLJAUXDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329592
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-67-9
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-3,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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